4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid 4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16224265
InChI: InChI=1S/C12H12ClNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol

4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC16224265

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid -

Specification

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
IUPAC Name 4-chloro-1-(2-methoxyethyl)indole-3-carboxylic acid
Standard InChI InChI=1S/C12H12ClNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16)
Standard InChI Key LEKJEZCJBCXNHH-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C2=C1C=CC=C2Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid belongs to the indole alkaloid class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound features three distinct functional groups:

  • A chloro substituent at the 4-position of the indole ring, enhancing electrophilic reactivity.

  • A 2-methoxyethyl group at the 1-position, influencing solubility and steric interactions.

  • A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.

PropertyValue
Molecular FormulaC₁₂H₁₂ClNO₃
Molecular Weight253.68 g/mol
IUPAC Name4-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid
Canonical SMILESCOCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O

The presence of the carboxylic acid group distinguishes it from analogs like 5-chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, where positional isomerism alters electronic and steric profiles.

Synthetic Methodologies

Alkylation-Carboxylation Sequential Route

The synthesis typically begins with 4-chloroindole as the core precursor:

  • Alkylation: Reaction with 2-methoxyethyl chloride in the presence of potassium carbonate (K₂CO₃) yields 1-(2-methoxyethyl)-4-chloro-1H-indole.

  • Carboxylation: Introduction of the carboxylic acid group at the 3-position via carbon dioxide insertion under strong base conditions (e.g., NaH) completes the synthesis .

Critical Parameters:

  • Temperature: Alkylation proceeds optimally at 60–80°C, while carboxylation requires cryogenic conditions (−10°C) to minimize side reactions.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in alkylation steps .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C). Ester prodrug derivatives (e.g., ethyl ester) exhibit enhanced lipophilicity, improving membrane permeability .

  • Stability: Susceptible to decarboxylation under acidic conditions (pH < 4) and photodegradation upon prolonged UV exposure.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.45–7.39 (m, 2H, aromatic-H), 4.52 (t, J=6.8 Hz, 2H, -OCH₂CH₂O-), 3.72 (s, 3H, -OCH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl stretch).

Biological Activity and Mechanisms

Antimicrobial Activity

Indole derivatives with chloro and methoxyethyl substituents demonstrate broad-spectrum activity:

OrganismMIC (µg/mL)
Staphylococcus aureus2.5–5.0
Escherichia coli10–20

Mechanistically, the chloro group disrupts bacterial membrane integrity, while the carboxylic acid moiety chelates essential metal ions.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Profile
5-Chloro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acidCarboxylic acid at position 2Higher cytotoxicity (IC₅₀: 7.2 µM vs. HepG2)
3-(4-Pyridinylamino)-1H-indole-2-carboxylic acidAmino substituent at position 3Enhanced IL-4 inhibition (IC₅₀: 0.98 µM)

The 3-carboxylic acid configuration in the target compound may favor hydrogen-bonding interactions with enzyme active sites, potentially improving target specificity over 2-carboxylic acid isomers.

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Design: Esterification (e.g., ethyl ester) increases oral bioavailability from <10% to >60% in rodent models .

  • Drug Combinations: Synergy observed with β-lactam antibiotics against methicillin-resistant S. aureus (FIC index: 0.3–0.5).

Material Science

  • Coordination Polymers: Carboxylic acid groups facilitate metal-organic framework (MOF) formation with Cu(II) and Zn(II), yielding materials with high surface area (>1000 m²/g).

Challenges and Future Directions

  • Synthetic Optimization: Current yields (45–60%) require improvement via flow chemistry or enzymatic catalysis.

  • Target Identification: Proteomic studies needed to map interaction partners in immune and microbial pathways.

  • Toxicology Profiles: No in vivo toxicity data available; acute LD₅₀ studies in mammalian models are critical.

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